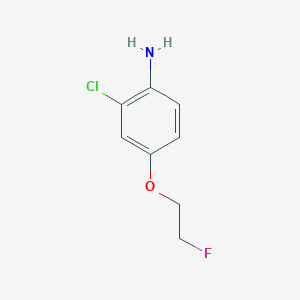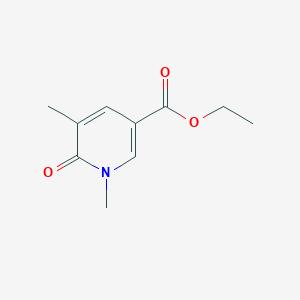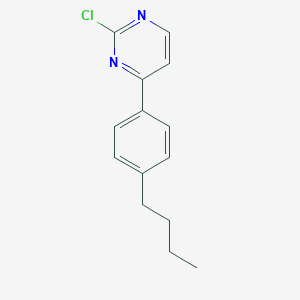
1-(Cyclohexylsulfanyl)-3-hydroxycyclobutane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclohexylsulfanyl)-3-hydroxycyclobutane-1-carboxylic acid is an organic compound that features a cyclobutane ring substituted with a hydroxyl group and a carboxylic acid group, along with a cyclohexylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclohexylsulfanyl)-3-hydroxycyclobutane-1-carboxylic acid typically involves multiple steps. One common method includes the cyclization of a suitable precursor, followed by the introduction of the cyclohexylsulfanyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. This could include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclohexylsulfanyl)-3-hydroxycyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The cyclohexylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carboxylic acid group may produce an alcohol.
Scientific Research Applications
1-(Cyclohexylsulfanyl)-3-hydroxycyclobutane-1-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Cyclohexylsulfanyl)-3-hydroxycyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The cyclohexylsulfanyl group may play a role in modulating the compound’s activity by influencing its binding affinity and selectivity towards certain enzymes or receptors. The hydroxyl and carboxylic acid groups may also contribute to the compound’s overall reactivity and biological effects.
Comparison with Similar Compounds
- 1-(Cyclohexylsulfanyl)-2-hydroxycyclobutane-1-carboxylic acid
- 1-(Cyclohexylsulfanyl)-3-hydroxycyclopentane-1-carboxylic acid
- 1-(Cyclohexylsulfanyl)-3-hydroxycyclohexane-1-carboxylic acid
Uniqueness: 1-(Cyclohexylsulfanyl)-3-hydroxycyclobutane-1-carboxylic acid is unique due to its specific ring structure and the presence of both hydroxyl and carboxylic acid functional groups. This combination of features may result in distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C11H18O3S |
|---|---|
Molecular Weight |
230.33 g/mol |
IUPAC Name |
1-cyclohexylsulfanyl-3-hydroxycyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C11H18O3S/c12-8-6-11(7-8,10(13)14)15-9-4-2-1-3-5-9/h8-9,12H,1-7H2,(H,13,14) |
InChI Key |
MQETXQZEVWVLFP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)SC2(CC(C2)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-amino-4-(4-methoxyphenyl)-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B13075209.png)
![1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-1,2,3-triazol-4-amine](/img/structure/B13075216.png)

![5-[4-(Trifluoromethyl)phenyl]oxolane-2-carboxylic acid](/img/structure/B13075233.png)



![6-Chloro-2-(1-methylcyclopropyl)imidazo[1,2-A]pyridine](/img/structure/B13075254.png)

![1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13075260.png)

